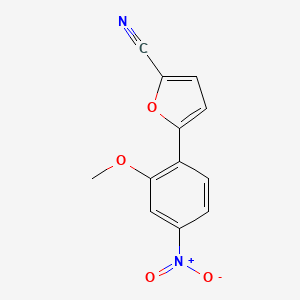
5-(2-methoxy-4-nitrophenyl)-2-furonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methoxy-4-nitrophenyl)-2-furonitrile, also known as MNFN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNFN is a furan-based compound that has a nitro and methoxy group attached to it. This compound has been extensively studied for its potential use in drug discovery, material science, and catalysis.
作用機序
The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-2-furonitrile is still not fully understood. However, it is believed that the nitro and methoxy groups attached to the furan ring play a crucial role in its biological activity. The nitro group can undergo reduction to form a nitroso intermediate, which can then react with thiols and other nucleophiles. The methoxy group can also undergo demethylation to form a reactive intermediate.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been reported to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
One of the main advantages of 5-(2-methoxy-4-nitrophenyl)-2-furonitrile is its broad range of applications. It can be used in drug discovery, material science, and catalysis. This compound is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, this compound has some limitations for lab experiments. It is a reactive compound that can undergo various chemical transformations, which can make it difficult to study its mechanism of action. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 5-(2-methoxy-4-nitrophenyl)-2-furonitrile research. One potential application is in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells, fungi, and bacteria. Further research is needed to determine its mechanism of action and optimize its potency and selectivity. Another potential application is in material science. This compound can be used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Further research is needed to explore its potential in this field. Additionally, this compound can be used as a catalyst for various organic reactions. Further research is needed to optimize its catalytic properties and develop new applications.
合成法
The synthesis of 5-(2-methoxy-4-nitrophenyl)-2-furonitrile is a multi-step process that involves the reaction of furfural with nitromethane to form 5-(2-nitrovinyl)furan-2-carbaldehyde. This intermediate is then reacted with potassium carbonate and dimethyl sulfate to form this compound. The yield of this reaction is around 70-80%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
5-(2-methoxy-4-nitrophenyl)-2-furonitrile has shown potential as a lead compound in drug discovery. It has been reported to have anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use in material science. It can be used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Additionally, this compound has been studied for its catalytic properties. It can be used as a catalyst for various organic reactions, including Michael addition and aldol condensation.
特性
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-17-12-6-8(14(15)16)2-4-10(12)11-5-3-9(7-13)18-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJFAXABOWIWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

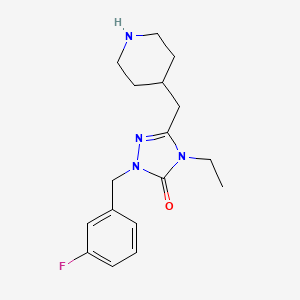
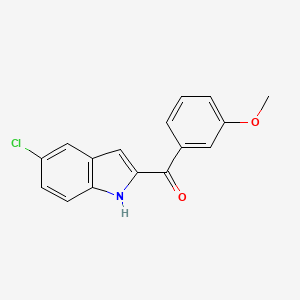
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)

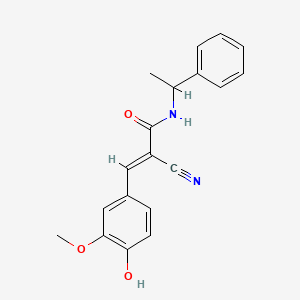
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
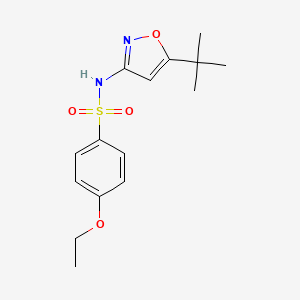
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
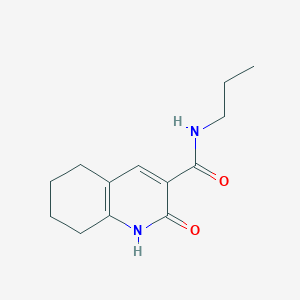
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)
![1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5365478.png)